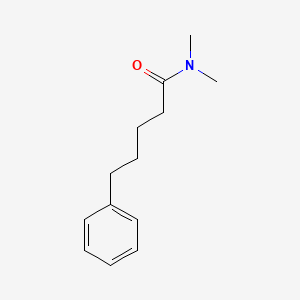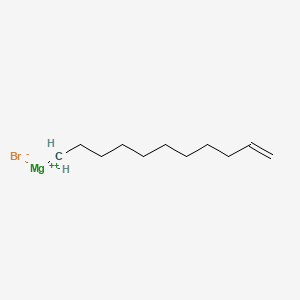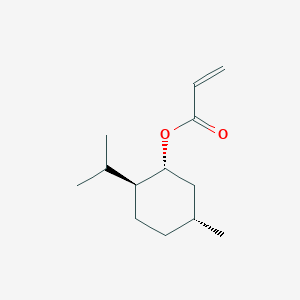
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF, is a reagent commonly used in organic synthesis. It is a zinc-based reagent that is used for the synthesis of a variety of compounds, including peptides and peptidomimetics. It has a wide range of applications in the field of medicinal chemistry and is often used in the synthesis of compounds for drug discovery.
Wissenschaftliche Forschungsanwendungen
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF, is used in a variety of scientific research applications. It is often used in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. It is also used in the synthesis of compounds for drug discovery and in the synthesis of compounds for the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF, is based on the formation of a zinc-iodide complex. The zinc-iodide complex is formed when the zinc chloride and potassium iodide react in the presence of THF. The complex then acts as a nucleophile, attacking the electrophilic carbon atom of the substrate. This reaction results in the formation of a new bond between the zinc and the substrate, forming the desired product.
Biochemical and Physiological Effects
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF, has not been studied in detail for its biochemical and physiological effects. However, it is generally considered to be a non-toxic and non-irritating reagent, and is not known to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF, in lab experiments is its relatively low cost and ease of use. It is also a relatively non-toxic and non-irritating reagent, making it safe to use in a laboratory setting. However, it is important to note that the reaction is typically slow and can take up to 1-2 hours to complete. Additionally, the product can be difficult to isolate from the reaction mixture, as the zinc iodide must be precipitated with aqueous sodium chloride.
Zukünftige Richtungen
There are a number of potential future directions for (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF. These include further research into its biochemical and physiological effects, as well as the development of new synthesis methods that are faster and more efficient. Additionally, there is potential for the development of new methods for the isolation of the product from the reaction mixture. Finally, further research could be conducted into the potential applications of the reagent in drug discovery and the study of enzyme-catalyzed reactions.
Synthesemethoden
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF, is synthesized by the reaction of 2-tert-butoxycarbonylamino-3-methoxy-3-oxopropylzinc chloride with potassium iodide in the presence of THF. The reaction is carried out at room temperature and is typically complete within 1-2 hours. The product can be isolated from the reaction mixture by precipitation of the zinc iodide with aqueous sodium chloride.
Eigenschaften
IUPAC Name |
iodozinc(1+);methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO4.HI.Zn/c1-6(7(11)13-5)10-8(12)14-9(2,3)4;;/h6H,1H2,2-5H3,(H,10,12);1H;/q-1;;+2/p-1/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWYSDWTXBFAL-ILKKLZGPSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC([CH2-])C(=O)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([CH2-])C(=O)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)